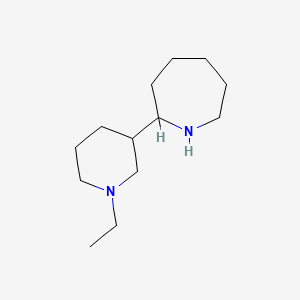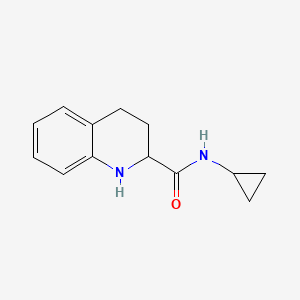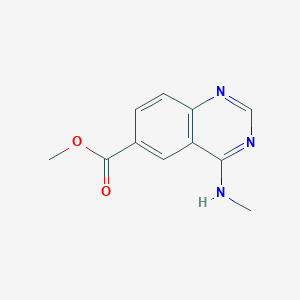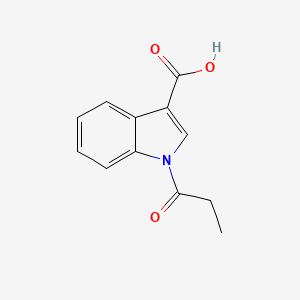![molecular formula C14H13NO B11892359 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes a fused benzene and isoindolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an ortho-substituted benzylamine with an appropriate carbonyl compound, followed by cyclization to form the isoindolone ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dihydro-1H-benzo[f]isoindol-1-one: Lacks the ethyl group, which may affect its reactivity and applications.
2-Ethyl-1H-benzo[f]isoindol-1-one: Similar structure but without the dihydro component, leading to different chemical properties.
1H-Isoindol-1-one: A simpler structure that serves as a core for various derivatives.
Uniqueness: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one is unique due to the presence of both the ethyl group and the dihydro component, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-ethyl-1H-benzo[f]isoindol-3-one |
InChI |
InChI=1S/C14H13NO/c1-2-15-9-12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-8H,2,9H2,1H3 |
InChI Key |
HZRLANNZIASCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)







